molecular formula C18H22N4O7S2 B2675540 Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 893150-04-4

Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2675540
CAS No.: 893150-04-4
M. Wt: 470.52
InChI Key: VWPCOOWAESOVLR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a unique and complex chemical compound. It belongs to the class of organic compounds known as thiadiazoles, specifically characterized by the presence of a thiadiazole ring. The compound's structure is noteworthy due to the combination of multiple functional groups, including an ethyl ester, amido linkage, and trimethoxybenzene moiety, making it of significant interest in various scientific research fields.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves a multi-step process:

  • Step 1: The preparation of 3,4,5-trimethoxybenzoic acid, which is converted into 3,4,5-trimethoxybenzoyl chloride using thionyl chloride.

  • Step 2: The obtained 3,4,5-trimethoxybenzoyl chloride reacts with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the 5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazole-2-thiol.

  • Step 3: This intermediate then undergoes a nucleophilic substitution reaction with ethyl 2-bromoacetate, leading to the formation of the final product, this compound.

Industrial production methods: While the laboratory synthesis is clear, scaling up for industrial production would necessitate optimization of the reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated synthesis processes to maintain consistency and efficiency.

Types of reactions it undergoes:

  • Oxidation: The compound is susceptible to oxidative reactions, particularly at the thiadiazole ring and the sulfur atom within it.

  • Reduction: Reduction reactions can target the nitro groups if modified forms are considered, typically using reducing agents like lithium aluminum hydride.

  • Substitution: The compound's ester and amido groups can undergo nucleophilic substitution, especially in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions:

  • Oxidation: Reagents such as hydrogen peroxide or organic peroxides.

  • Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.

  • Substitution: Strong nucleophiles like sodium methoxide, in solvents like methanol or ethanol.

Major products formed from these reactions:

  • Oxidative reactions may yield sulfoxide or sulfone derivatives.

  • Reduction could lead to the formation of reduced amide or hydrolyzed ester derivatives.

  • Substitution often results in the formation of new ester or amide compounds depending on the nucleophile used.

Chemistry:

  • Catalysis: Acts as a ligand in coordination chemistry for catalysis.

  • Synthesis: Used as a building block in the synthesis of more complex molecules.

Biology and Medicine:

  • Drug development: Investigated for its potential bioactivity, including antimicrobial and anticancer properties due to its thiadiazole core.

  • Biochemical studies: Used in probing enzyme mechanisms and biological pathways where thiadiazole-containing compounds show activity.

Industry:

  • Materials Science: Utilized in creating advanced materials with specific electronic or optical properties.

  • Agrochemicals: Studied for potential use in agricultural chemicals for pest control.

Mechanism of Action

The compound's mechanism of action often involves interaction with biological macromolecules.

  • Molecular targets: Enzymes with active sites that accommodate the thiadiazole ring are primary targets.

  • Pathways involved: Disruption of enzyme function leading to antimicrobial or anticancer effects, inhibiting key metabolic pathways crucial for pathogen or cancer cell survival.

Comparison with Similar Compounds

  • Ethyl 2-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

  • Ethyl 2-(2-((5-(3,4,5-trimethoxyphenylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Highlighting its uniqueness: The presence of the 3,4,5-trimethoxybenzamido group in Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate differentiates it by enhancing its electronic effects and potentially improving its bioavailability and specificity in biological applications.

This is a rich and multifaceted compound, offering wide-ranging potential for scientific exploration. Fancy giving any specific section a deeper dive?

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(3,4,5-trimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O7S2/c1-5-29-14(24)8-19-13(23)9-30-18-22-21-17(31-18)20-16(25)10-6-11(26-2)15(28-4)12(7-10)27-3/h6-7H,5,8-9H2,1-4H3,(H,19,23)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPCOOWAESOVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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